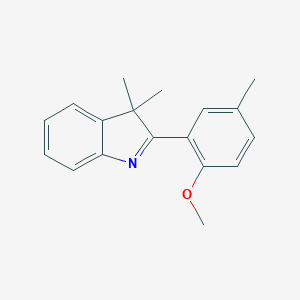
2-(2-methoxy-5-methylphenyl)-3,3-dimethylindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methoxy-5-methylphenyl)-3,3-dimethylindole is a complex organic compound belonging to the indole family. Indoles are heterocyclic compounds containing a fused ring structure composed of a benzene ring and a pyrrole ring. This specific compound is characterized by the presence of a methoxy group and a methyl group on the phenyl ring, as well as two methyl groups on the indole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxy-5-methylphenyl)-3,3-dimethylindole typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The specific conditions and reagents used can vary, but the general process involves heating the reactants in the presence of an acid catalyst to form the indole ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-methoxy-5-methylphenyl)-3,3-dimethylindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-(2-methoxy-5-methylphenyl)-3,3-dimethylindole has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-methoxy-5-methylphenyl)-3,3-dimethylindole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3H-Indole, 2-phenyl-3,3-dimethyl-: Lacks the methoxy and methyl groups on the phenyl ring.
3H-Indole, 2-(2-methoxyphenyl)-3,3-dimethyl-: Lacks the methyl group on the phenyl ring.
3H-Indole, 2-(2-methylphenyl)-3,3-dimethyl-: Lacks the methoxy group on the phenyl ring.
Uniqueness
The presence of both methoxy and methyl groups on the phenyl ring, along with two methyl groups on the indole ring, makes 2-(2-methoxy-5-methylphenyl)-3,3-dimethylindole unique. These substituents can influence the compound’s chemical reactivity, biological activity, and overall properties, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
114479-12-8 |
|---|---|
Formule moléculaire |
C18H19NO |
Poids moléculaire |
265.3 g/mol |
Nom IUPAC |
2-(2-methoxy-5-methylphenyl)-3,3-dimethylindole |
InChI |
InChI=1S/C18H19NO/c1-12-9-10-16(20-4)13(11-12)17-18(2,3)14-7-5-6-8-15(14)19-17/h5-11H,1-4H3 |
Clé InChI |
RWCDZKHBJGXNQH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)C2=NC3=CC=CC=C3C2(C)C |
SMILES canonique |
CC1=CC(=C(C=C1)OC)C2=NC3=CC=CC=C3C2(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















